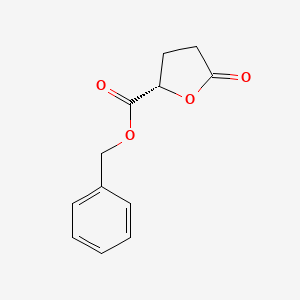
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate is an organic compound that features a benzyl group attached to a tetrahydrofuran ring with a carboxylate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate typically involves the esterification of (S)-5-oxotetrahydrofuran-2-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions to yield the desired ester. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium carbonate for basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl (S)-5-hydroxytetrahydrofuran-2-carboxylate.
Substitution: Benzyl halides, benzylamines.
Aplicaciones Científicas De Investigación
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. The benzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The tetrahydrofuran ring and carboxylate group can also participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl benzoate: Used as a topical medication for treating scabies and lice.
Benzyl alcohol: Commonly used as a solvent and preservative in pharmaceutical formulations.
Benzyl chloride: An important intermediate in organic synthesis, particularly in the production of benzyl derivatives.
Uniqueness
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate is unique due to its combination of a benzyl group with a tetrahydrofuran ring and a carboxylate functional group. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
benzyl (2S)-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C12H12O4/c13-11-7-6-10(16-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
Clave InChI |
GQLAGRCSFWBJAM-JTQLQIEISA-N |
SMILES isomérico |
C1CC(=O)O[C@@H]1C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)OC1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















